3-(5-アミノ-4-シアノピラゾール-1-イル)-安息香酸エチルエステル

説明

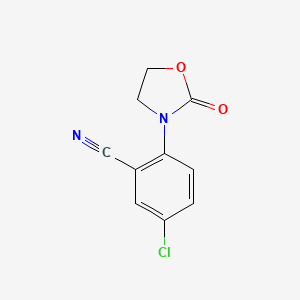

“3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . Pyrazole is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

Synthesis Analysis

The synthesis of pyrazole derivatives has seen significant advancements, with new or advanced catalysts and other ‘environment-friendly’ procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . Specific synthesis methods for “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Molecular Structure Analysis

Pyrazole is known to be one of the most potential families of nitrogen-containing compounds . It is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring . Specific molecular structure analysis for “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” was not found in the retrieved papers.Chemical Reactions Analysis

Pyrazole derivatives have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . Specific chemical reactions involving “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For example, Ethyl 5-(5-amino-4-cyano-1Н-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylate, a related compound, is a light-beige powder with a melting point of 149–150°C . The specific physical and chemical properties of “3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester” were not found in the retrieved papers.科学的研究の応用

薬理学的用途

ピラゾール誘導体は、幅広い薬理学的活性を有することが判明しています。 それらは、抗菌剤、利尿剤、降圧剤、解熱剤、鎮痛剤、鎮静剤、抗炎症剤、抗けいれん剤、抗血栓剤、抗腫瘍剤、および抗腫瘍剤として、薬物療法で使用されます .

抗がん活性

研究の進歩により、ピラゾールとその誘導体が抗がん特性を示すことが明らかになっています。 それらは、さまざまな種類の癌に対する治療における潜在的な使用について研究されてきました .

生物活性

CDPPB(抗精神病薬)、セレコキシブ(抗炎症薬)、ジフェナミゾール(鎮痛薬)、リモニバン(抗肥満薬)、フェゾラミド(抗うつ薬)、ベタゾール(H2受容体作動薬)などのさまざまな治療薬におけるピラゾール誘導体の存在は、この骨格の薬効の可能性を強調しています .

合成と方法論的進歩

最近の研究では、ピラゾール誘導体の合成方法を向上させることに重点が置かれています。 これには、さまざまな用途向けの構造的に多様なピラゾール化合物を生成するための新しい技術の開発が含まれます .

キラルピラゾロン誘導体

キラルピラゾロンおよびピラゾール誘導体の構築が増加しており、ピラゾロン誘導体は化学合成における強力な合成子として適用されています .

作用機序

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles, including 5-amino-pyrazoles, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Result of Action

Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities .

生化学分析

Biochemical Properties

3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the active site of these kinases, thereby preventing their interaction with their natural substrates. Additionally, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation. Moreover, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. The compound can inhibit or activate enzymes, depending on the context, and can also induce changes in gene expression by modulating the activity of transcription factors. These interactions lead to a cascade of molecular events that ultimately result in the observed cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can promote beneficial cellular responses. At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .

特性

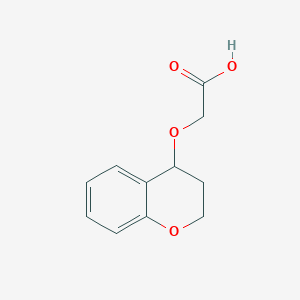

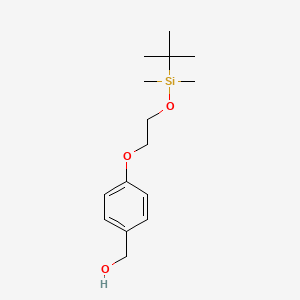

IUPAC Name |

ethyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)9-4-3-5-11(6-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLQUDPLJWDZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1400539.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)

![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)